N-(2-bromo-5-fluorophenyl)oxolane-2-carboxamide
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Overview
Description
N-(2-bromo-5-fluorophenyl)oxolane-2-carboxamide: is an organic compound that belongs to the class of oxolane carboxamides. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to an oxolane ring through a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-5-fluorophenyl)oxolane-2-carboxamide typically involves the reaction of 2-bromo-5-fluoroaniline with oxolane-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in N-(2-bromo-5-fluorophenyl)oxolane-2-carboxamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of oxirane derivatives.
Reduction Reactions: The carboxamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products:
Substitution: Formation of N-(2-azido-5-fluorophenyl)oxolane-2-carboxamide.
Oxidation: Formation of N-(2-bromo-5-fluorophenyl)oxirane-2-carboxamide.
Reduction: Formation of N-(2-bromo-5-fluorophenyl)oxolane-2-amine.
Scientific Research Applications
Chemistry: N-(2-bromo-5-fluorophenyl)oxolane-2-carboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules. It is also used in the development of new pharmaceuticals due to its potential bioactivity.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where halogenated aromatic compounds have shown efficacy.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-bromo-5-fluorophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity to these targets through halogen bonding. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- N-(2-chloro-5-fluorophenyl)oxolane-2-carboxamide
- N-(2-bromo-4-fluorophenyl)oxolane-2-carboxamide
- N-(2-bromo-5-chlorophenyl)oxolane-2-carboxamide
Comparison: N-(2-bromo-5-fluorophenyl)oxolane-2-carboxamide is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique arrangement can result in different chemical reactivity and biological activity compared to its analogs. For instance, the presence of fluorine at the 5-position can enhance the compound’s metabolic stability and bioavailability, making it a more attractive candidate for pharmaceutical development.
Properties
IUPAC Name |
N-(2-bromo-5-fluorophenyl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO2/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHHYCVWKRQUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=CC(=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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